Due to the presence of the reactive aldehyde group and the electron-withdrawing properties of the bromine and fluorine substituents, 2-bromo-5-fluorobenzaldehyde can participate in various condensation reactions to form heterocyclic compounds. These compounds often possess interesting biological properties and find applications in medicinal chemistry and materials science [].
The presence of both bromine and fluorine in close proximity within the molecule makes 2-bromo-5-fluorobenzaldehyde a valuable candidate for studying halogen-halogen interactions in the solid state. These interactions influence crystal packing and can impact the material's physical properties [].
2-Bromo-5-fluorobenzaldehyde can be synthesized from readily available starting materials like 2-bromo-5-fluorotoluene. Its significance lies in its ability to introduce both a bromo and a fluoro substituent onto an aromatic ring in a specific orientation (2 and 5 positions). This precise positioning allows for further functionalization and creation of complex molecules with desired properties [].
2-Bromo-5-fluorobenzaldehyde consists of a benzene ring (six-membered carbon ring) with a formyl group (CHO) attached at the second position and a bromine (Br) atom at the fifth position. The presence of fluorine (F) at the fifth position introduces a slight electron-withdrawing effect, influencing the reactivity of the molecule.
The combination of electron-withdrawing bromo and fluoro substituents can deactivate the aromatic ring towards electrophilic aromatic substitution reactions but may activate it for nucleophilic aromatic substitution reactions [].
One common method for synthesizing 2-Bromo-5-fluorobenzaldehyde involves the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide (NBS) as a brominating agent [].
C6H4FBr (2-bromo-5-fluorotoluene) + NBS → C7H4BrFO (2-Bromo-5-fluorobenzaldehyde) + HBr
2-Bromo-5-fluorobenzaldehyde can participate in various reactions due to the presence of the reactive formyl group and the halogen substituent. Some examples include:
Experimental data for melting point, boiling point, and solubility can potentially be found in technical data sheets provided by chemical suppliers.
2-Bromo-5-fluorobenzaldehyde is likely to exhibit some of the following hazards common to aromatic aldehydes and halogenated compounds:
Acute Toxic;Irritant